molecular formula C19H15ClN6O2 B3020401 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 847384-75-2

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B3020401
CAS No.: 847384-75-2
M. Wt: 394.82
InChI Key: OONCUUAMQRCWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is a triazolopyrimidine derivative featuring a 3-chlorophenyl substituent on the triazolo ring and a para-tolyl (4-methylphenyl) acetamide group. The triazolopyrimidine scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects . The para-tolyl acetamide moiety may improve lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c1-12-5-7-14(8-6-12)22-16(27)10-25-11-21-18-17(19(25)28)23-24-26(18)15-4-2-3-13(20)9-15/h2-9,11H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONCUUAMQRCWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as c-Met receptor tyrosine kinase, which is involved in various cellular processes including growth, survival, and metastasis of cancer cells. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. Additionally, it may interact with other proteins and biomolecules, influencing their function and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types are profound. It has been shown to inhibit the proliferation of cancer cells by interfering with cell signaling pathways such as the c-Met pathway. This inhibition leads to reduced cell growth, induction of apoptosis, and alterations in gene expression. The compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of c-Met receptor tyrosine kinase, inhibiting its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular behavior. The compound may also interact with other enzymes and proteins, either inhibiting or activating their functions, thereby contributing to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over time. Prolonged exposure may lead to adaptive responses in cells, potentially reducing its efficacy.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some biological activity, contributing to the overall effects of the compound. The compound also influences metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific subcellular compartments or organelles. This localization is essential for its ability to modulate cellular processes and exert its biochemical effects.

Biological Activity

The compound 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is a member of the triazolopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H18ClN5O
  • Molecular Weight : 345.81 g/mol
  • IUPAC Name : this compound

This compound features a triazolo-pyrimidine core that is known for its potential to interact with various biological targets.

Pharmacological Activities

The biological activities associated with this compound include:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.15
HCT-1160.20

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects by inhibiting COX enzymes. Preliminary studies report that it significantly reduces the production of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. The half-maximal inhibitory concentration (IC50) values against COX-2 were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition Potency Against COX Enzymes

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Reference
2-(Chloro-triazolo)0.040.04
Celecoxib0.050.04

The primary mechanism through which this compound exerts its biological effects involves:

  • Inhibition of CDK2 : By binding to the active site of CDK2, it prevents the phosphorylation of downstream targets necessary for cell cycle progression .
  • COX Enzyme Inhibition : The compound's structure allows it to effectively compete with arachidonic acid for binding to COX enzymes, thereby reducing inflammatory mediators .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazolo-pyrimidine core can significantly influence the biological activity of the compound. For instance:

  • The presence of electron-withdrawing groups like chlorine enhances anticancer activity.
  • Substituents on the p-tolyl group appear to modulate anti-inflammatory properties.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profiles of similar compounds in preclinical models:

  • Case Study on Anticancer Efficacy : A study demonstrated that derivatives with similar structures showed enhanced cytotoxicity against various cancer cell lines when tested in vitro, indicating a trend towards increased potency with specific structural modifications .
  • Anti-inflammatory Model : In vivo models using carrageenan-induced paw edema in rats showed that derivatives exhibited significant reductions in edema comparable to standard anti-inflammatory treatments .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • MCF-7 (Breast Cancer) : Exhibited notable cytotoxicity with an IC50 value in the low micromolar range.
  • HCT-116 (Colon Cancer) : Similar efficacy observed.
  • PC-3 (Prostate Cancer) : Demonstrated activity against prostate cancer cells.

In comparative studies, this compound has shown greater effectiveness than standard chemotherapeutic agents such as doxorubicin .

Other Pharmacological Effects

Beyond its anticancer properties, the compound may also exhibit other pharmacological effects that warrant further investigation. Its interaction with various biochemical pathways suggests potential applications in treating other conditions beyond oncology.

Study 1: Antitumor Activity Evaluation

A study assessed the antitumor activity of derivatives of triazolopyrimidines, including the compound . The results indicated that it significantly inhibited tumor cell growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Study 2: Comparative Efficacy Analysis

In a head-to-head comparison with established chemotherapeutic agents, this compound showed superior efficacy against several cancer cell lines. The findings suggest that it could serve as a promising candidate for further development in cancer therapy .

Comparison with Similar Compounds

Triazolo Ring Substituents

  • Electron Effects : The target’s 3-chlorophenyl group is strongly electron-withdrawing, contrasting with Analog 1’s 4-methoxyphenyl (electron-donating) and Analog 2’s 3-fluorophenyl (moderately electron-withdrawing). Chlorine’s larger atomic radius may enhance hydrophobic interactions compared to fluorine or methoxy groups .

Acetamide Group Variations

  • Lipophilicity : The target’s para-tolyl group (logP ~2.7 estimated) is more lipophilic than Analog 3’s 4-fluorophenyl (logP ~2.2), which could improve membrane permeability but reduce aqueous solubility .
  • Tertiary vs. Secondary Amides : Analog 2’s N-methyl-N-phenyl acetamide introduces a tertiary amide, reducing hydrogen-bonding capacity compared to the target’s secondary amide .

Molecular Weight and Bioavailability

  • The target (~394.8 g/mol) falls within the acceptable range for drug-like molecules (≤500 g/mol), whereas Analog 4’s lower molecular weight (381.3 g/mol) may reflect reduced steric bulk due to its isoxazole substituent .

Research Implications and Limitations

While structural comparisons highlight electronic and physicochemical differences, the absence of biological data (e.g., IC₅₀, solubility, metabolic stability) in the provided evidence limits functional insights. Further studies should prioritize:

In vitro assays to evaluate kinase inhibition or antimicrobial activity.

ADMET profiling to compare bioavailability and toxicity across analogs.

Crystallographic studies to elucidate substituent effects on target binding.

Q & A

Basic Question: How can researchers optimize the synthetic route for this compound while minimizing side reactions?

Methodological Answer:
Optimization involves iterative adjustments to reaction conditions (e.g., solvent, temperature, catalyst). For heterocyclic systems like triazolo-pyrimidines, stepwise synthesis is critical. For example:

  • Intermediate Purification: Use column chromatography after each step to isolate intermediates, as seen in the synthesis of structurally analogous triazolo-pyrimidines .
  • Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps to improve yield, as demonstrated in triazolo-pyrimidine derivatives .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while reducing aggregation .
    Key Tools: Monitor reaction progress via TLC/HPLC and characterize intermediates using 1H^1H-NMR and IR spectroscopy .

Basic Question: What spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • 1H^1H- and 13C^{13}C-NMR: Assign peaks to confirm the triazolo-pyrimidine core and acetamide substituents. For example, the 7-oxo group typically appears as a singlet near δ 160-170 ppm in 13C^{13}C-NMR .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., C20 _{20}H15 _{15}ClN6 _{6}O2 _{2}) with <5 ppm error .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry, especially for triazole ring orientation .

Advanced Question: How can computational modeling predict the compound’s reactivity in novel biological or catalytic systems?

Methodological Answer:
Combine quantum mechanics (QM) and molecular dynamics (MD):

  • QM Calculations (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole ring’s electron-deficient nature may drive interactions with biological targets .
  • Docking Studies: Use software like AutoDock Vina to simulate binding with enzymes (e.g., kinases) based on structural analogs .
  • Reaction Path Search: Apply methods like the artificial force induced reaction (AFIR) to model plausible reaction pathways for functionalization .
    Validation: Correlate computational predictions with experimental kinetics (e.g., IC50 _{50} assays) .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Address discrepancies via systematic validation:

  • Assay Standardization: Re-test the compound under uniform conditions (pH, temperature, cell lines). For example, variations in kinase inhibition assays may arise from ATP concentration differences .
  • Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that might interfere with activity measurements .
  • Structural Re-analysis: Confirm batch purity via 1H^1H-NMR and elemental analysis to rule out impurities as confounding factors .
    Case Study: Inconsistent cytotoxicity data for triazolo-pyrimidines were resolved by identifying trace solvent (DMSO) effects on cell viability assays .

Basic Question: What strategies are effective for improving aqueous solubility of this hydrophobic compound?

Methodological Answer:
Modify physicochemical properties without altering core bioactivity:

  • Prodrug Design: Introduce phosphate or glycoside groups at the acetamide nitrogen, which hydrolyze in vivo .
  • Co-solvent Systems: Use cyclodextrins or surfactants (e.g., Tween-80) in formulation buffers, as validated for similar triazolo-pyrimidines .
  • Salt Formation: React with HCl or sodium bicarbonate to generate ionizable salts, improving solubility >10-fold in some cases .

Advanced Question: How can researchers leverage statistical design of experiments (DoE) to optimize reaction conditions?

Methodological Answer:
Apply factorial or response surface methodologies (RSM):

  • Screening Designs: Use Plackett-Burman designs to identify critical factors (e.g., temperature, stoichiometry) affecting yield .
  • Central Composite Design (CCD): Model non-linear relationships between variables (e.g., solvent polarity vs. reaction rate) for triazolo-pyrimidine syntheses .
  • Robustness Testing: Vary factors within ±10% of optimal conditions to assess process stability .
    Software Tools: JMP or Minitab for data analysis; report R2 ^2 >0.9 for model validity .

Advanced Question: What mechanistic insights explain the compound’s selectivity toward specific biological targets?

Methodological Answer:
Combine biophysical and structural biology techniques:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kon _{on}/koff _{off}) to compare affinity across homologous proteins .
  • Cryo-EM or X-ray Crystallography: Resolve binding poses; e.g., the 3-chlorophenyl group may occupy a hydrophobic pocket in kinase ATP-binding sites .
  • Alanine Scanning Mutagenesis: Identify key residues in the target protein responsible for selective binding .
    Case Study: A triazolo-pyrimidine analog showed >100-fold selectivity for EGFR over HER2 due to steric clashes with HER2’s gatekeeper residue .

Basic Question: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Temperature: Store at -20°C under inert gas (Ar/N2 _2) to prevent oxidation of the triazole ring .
  • Light Protection: Use amber vials to avoid photodegradation, as UV exposure can cleave the acetamide bond .
  • Humidity Control: Include desiccants (silica gel) to mitigate hydrolysis of the 7-oxo group .
    Validation: Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks .

Advanced Question: How can isotopic labeling (e.g., 13C ^{13}C13C, 15N ^{15}N15N) aid in studying the compound’s metabolic fate?

Methodological Answer:

  • Synthesis of Labeled Analogs: Introduce 13C^{13}C at the carbonyl group or 15N^{15}N in the triazole ring via modified precursors (e.g., 13C^{13}C-acetic anhydride) .
  • Tracing Metabolites: Use LC-MS/MS to track labeled fragments in in vitro hepatocyte models, identifying major Phase I/II metabolites .
  • Quantitative NMR: Measure isotopic enrichment in excreted metabolites to map biodegradation pathways .

Advanced Question: What strategies mitigate regioselectivity challenges during functionalization of the triazolo-pyrimidine core?

Methodological Answer:

  • Directing Groups: Install temporary substituents (e.g., boronic esters) to steer electrophilic attacks to specific positions .
  • Computational Prediction: Use DFT to calculate transition-state energies for competing pathways, prioritizing lower-energy routes .
  • Protection/Deprotection: Temporarily block reactive sites (e.g., 7-oxo group) with trimethylsilyl groups during functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.